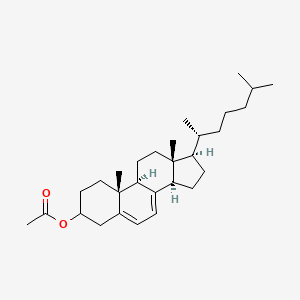

Cholesta-5,7-dien-3-yl acetate

Description

Contextualization within the Steroid and Sterol Classes

Cholesta-5,7-dien-3-yl acetate (B1210297) is a derivative of cholesterol and is classified within the broad category of sterols, which are a subgroup of steroids. ontosight.ai Steroids are a class of organic compounds characterized by a specific four-ring carbon structure. Sterols are a type of steroid distinguished by the presence of a hydroxyl (-OH) group at the third carbon position and a side chain. ontosight.aiontosight.ai In the case of cholesta-5,7-dien-3-yl acetate, the hydroxyl group at the 3-beta position is esterified with an acetate group. ontosight.ai This structural feature places it firmly within the family of sterol esters.

Its foundational structure is the cholestane (B1235564) steroid backbone, featuring a cyclopentanoperhydrophenanthrene core. The key distinguishing features are the conjugated double bonds at the 5th and 7th carbon positions and the acetate group at the C-3 position. vulcanchem.com

Significance of the Cholesta-5,7-diene Chromophore in Steroid Chemistry

The defining characteristic of this compound is its cholesta-5,7-diene system. This conjugated diene, located in the B ring of the steroid nucleus, is a chromophore that readily absorbs ultraviolet (UV) light, particularly UVB radiation. nih.govwikipedia.org This photochemical reactivity is of immense biological and synthetic importance.

The most notable role of the 5,7-diene chromophore is its function as a precursor to vitamin D3. wikipedia.org Upon exposure to UVB radiation, the B ring of 7-dehydrocholesterol (B119134) (the non-acetylated parent compound) undergoes a photochemical ring-opening reaction to form previtamin D3. nih.govresearchgate.net This intermediate then undergoes a thermal isomerization to become cholecalciferol, also known as vitamin D3. nih.gov The acetylated form, this compound, is a protected version of 7-dehydrocholesterol and is often used in synthetic pathways due to its stability and solubility. vulcanchem.com

The conjugated diene system also makes the molecule susceptible to various chemical transformations, including oxidation and rearrangement reactions, which have been exploited by researchers to synthesize a variety of novel and biologically active steroids. nih.govresearchgate.net

Overview of Academic Research Trajectories for this compound

Academic research on this compound and its parent compound, 7-dehydrocholesterol, has a rich history rooted in the discovery and synthesis of vitamin D. Early research focused on understanding the photochemical transformation process and its biological implications for preventing diseases like rickets.

In more recent decades, research has expanded into several new avenues. Scientists have investigated the use of this compound as a starting material for the synthesis of various steroid derivatives. vulcanchem.comnih.gov For instance, studies have detailed its oxidation under different conditions to create new steroids, some of which are key intermediates in the synthesis of biologically active marine natural products. nih.govresearchgate.net

Furthermore, the compound is a subject of interest in studies of sterol metabolism and the development of therapeutic agents for conditions related to cholesterol and steroid hormone imbalances. ontosight.ai Its role as a precursor and intermediate continues to make it a valuable tool in medicinal chemistry and drug development. ontosight.aismolecule.com The study of its photochemical and chemical reactivity remains an active area of research, providing deeper insights into the fundamental chemistry of steroids. nih.gov

Chemical and Physical Properties

Below is a table summarizing some of the key properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₆O₂ | nist.gov |

| Molecular Weight | 426.67 g/mol | nist.gov |

| CAS Number | 1059-86-5 | nist.gov |

| Appearance | Crystalline solid | |

| Synonyms | 7-Dehydrocholesteryl acetate, Provitamin D3 acetate | nist.gov |

De Novo Synthesis Approaches and Semi-Synthesis from Natural Precursors

The synthesis of this compound and its derivatives often relies on semi-synthetic methods starting from abundant natural sterols. These approaches are generally more efficient than total synthesis from simple acyclic precursors.

Cholesterol is a common and inexpensive starting material for the synthesis of this compound. The primary challenge in this conversion is the introduction of the C7-C8 double bond to create the conjugated 5,7-diene system. A prevalent strategy involves a multi-step sequence that begins with the protection of the 3β-hydroxyl group, typically as an acetate ester. This is followed by allylic bromination at the C7 position and subsequent dehydrobromination to install the second double bond. This transformation creates the characteristic conjugated diene in the B-ring of the steroid nucleus nih.gov. The resulting this compound can then be utilized in further synthetic applications.

Another approach involves the use of ergosterol (B1671047), a sterol containing a 5,7-diene system, as a precursor. Although ergosterol has a different side chain, its steroidal core is a useful template. Methodologies have been developed to modify Diels-Alder adducts of 5,7-diene-containing steroids to achieve desired structures, which can then be cleaved to regenerate the diene system google.com.

Diosgenin (B1670711), a steroidal sapogenin extracted from plants of the Dioscorea genus, serves as a crucial starting material in the industrial synthesis of various steroids. Its intact steroidal skeleton provides a robust scaffold for the synthesis of complex molecules like cholesta-5,7-diene derivatives.

A formal synthesis of (1S,3R)-Cholesta-5,7-diene-1,3,25-triol, a precursor for the photochemical preparation of 1α,25-dihydroxyvitamin D3, has been achieved from diosgenin. This multi-step synthesis, comprising 16 steps, utilizes the intact A, B, C, and D rings of diosgenin while modifying the F-ring and the side chain to construct the desired cholesterol-like side chain and functionalize the A-ring researchgate.net. This pathway demonstrates the utility of diosgenin as a versatile chiral pool starting material, allowing for the construction of the cholesta-5,7-diene core structure with specific functionalization patterns researchgate.net.

Functional Group Transformations and Stereochemical Control

The conjugated diene in the B-ring of this compound is the most reactive site for functionalization. Controlling the stereochemistry of these transformations is critical for the synthesis of specific, biologically active steroid analogues.

The oxidation of the 5,7-diene system can lead to a variety of valuable oxygenated steroid derivatives. The choice of oxidizing agent and reaction conditions dictates the outcome, allowing for the selective introduction of epoxide or diol functionalities. One effective system for this purpose is the use of methyltrioxorhenium (MTO) as a catalyst with urea-hydrogen peroxide (UHP) as the oxidant nih.govresearchgate.net. The course of this oxidation is highly dependent on the solvent and the presence of additives nih.govresearchgate.net.

The selective epoxidation of one of the double bonds in the conjugated diene system can be achieved with high efficiency. When the MTO/UHP-catalyzed oxidation of this compound is performed in diethyl ether in the presence of pyridine (B92270), the reaction yields the unsaturated epoxide 5,6α-epoxy-5α-cholest-7-en-3β-yl acetate as the major product nih.govresearchgate.net. Pyridine acts as a ligand that accelerates the reaction rate and suppresses subsequent ring-opening reactions of the newly formed epoxide nih.govresearchgate.net. This methodology provides a high-yield route to this valuable synthetic intermediate.

Table 1: Selective Epoxidation of this compound

| Oxidizing System | Solvent | Additive | Product | Yield | Reaction Time |

| MTO/UHP | Diethyl Ether | Pyridine | 5,6α-epoxy-5α-cholest-7-en-3β-yl acetate | 90% | 5 min |

The same MTO/UHP oxidizing system can be tuned to favor dihydroxylation. When the oxidation of this compound is conducted in diethyl ether without the presence of pyridine, the reaction cleanly produces 5,6β-dihydroxy-5α-cholest-7-en-3β-yl acetate in high yield nih.govresearchgate.net. This diol is a key intermediate for the synthesis of various biologically active marine steroids that are oxygenated at the B and C rings nih.govresearchgate.net. For instance, it serves as a precursor for the synthesis of the natural cytotoxic epoxy sterol 9α,11α-epoxy-5α-cholest-7-en-3β,5,6β-triol nih.govresearchgate.net.

Table 2: Dihydroxylation of this compound

| Oxidizing System | Solvent | Additive | Product | Yield |

| MTO/UHP | Diethyl Ether | None | 5,6β-dihydroxy-5α-cholest-7-en-3β-yl acetate | 65% |

An in-depth examination of the synthetic methodologies and chemical transformations of this compound reveals a compound of significant interest in the synthesis of complex steroidal structures. This article focuses exclusively on the chemical derivatization and photochemical reactions inherent to this molecule, adhering to a strict scientific framework.

Structure

3D Structure

Properties

Molecular Formula |

C29H46O2 |

|---|---|

Molecular Weight |

426.7 g/mol |

IUPAC Name |

[(9S,10R,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C29H46O2/c1-19(2)8-7-9-20(3)25-12-13-26-24-11-10-22-18-23(31-21(4)30)14-16-28(22,5)27(24)15-17-29(25,26)6/h10-11,19-20,23,25-27H,7-9,12-18H2,1-6H3/t20-,23?,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

ACGNVBRAISEVDK-HOQSGASOSA-N |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CCC(C4)OC(=O)C)C)C |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)OC(=O)C)C)C |

Origin of Product |

United States |

Structural Modifications and Analogues of Cholesta 5,7 Dien 3 Yl Acetate for Research Applications

Design and Synthesis of Novel Sterol Derivatives and Conjugates

Cholesta-5,7-dien-3-yl acetate (B1210297) is a synthetic cholesterol derivative whose structure, featuring an acetyl group at the 3-beta position and conjugated double bonds at the C5 and C7 positions, makes it a valuable precursor for more complex molecules. ontosight.ai The acetate group often serves as a protecting group for the 3-hydroxyl function, enabling selective chemical modifications at other positions of the sterol molecule.

A notable synthetic application involves its role in the preparation of hydroxylated metabolites. For instance, an efficient four-step synthesis of cholesta-5,7-diene-3β,25-diol, a precursor to 25-hydroxyvitamin D3, utilizes 7-dehydrodesmosterol (B141393) as a starting material. In this process, the 3-hydroxy group is first protected as an acetate. The 5,7-diene system is simultaneously protected using a Diels-Alder reaction. A key step then introduces a hydroxyl group at the C25 position via hydroxybromination of the side-chain double bond, followed by reduction and deprotection to yield the final diol. researchgate.net This strategy highlights the utility of the acetate form in multi-step syntheses.

Further synthetic strategies focus on creating conjugates for various applications, including drug delivery. nih.gov While not always starting directly from Cholesta-5,7-dien-3-yl acetate, these methods demonstrate how the cholesterol backbone can be functionalized. For example, cholesteryl chloroformate is a common reagent used to link cholesterol to peptides, polymers like polyethylene (B3416737) glycol (PEG), or polysaccharides. nih.gov These conjugation methods can be adapted to derivatives of this compound to create targeted probes or delivery systems. The synthesis of (25R)-cholesta-5,7-diene-3β,26-diol from ergosterol (B1671047) also involves intermediates where hydroxyl groups are protected, underscoring the general principle of using protected forms like acetates in complex sterol synthesis. researchgate.net

Structure-Activity Relationship Studies (SAR) in Biochemical Assays

Structure-activity relationship (SAR) studies on derivatives of this compound are crucial for developing optimized tools for biochemical research. These studies primarily focus on how specific structural modifications impact the molecule's physical and biological properties, particularly its ability to mimic natural cholesterol while offering enhanced functionality, such as fluorescence.

A key area of SAR involves modifying the sterol's core to create intrinsically fluorescent probes. The conversion of the 5,7-diene system to a 5,7,9(11)-triene system is a primary example. This extension of the conjugated double-bond system is directly responsible for inducing fluorescence. Further modifications can fine-tune these properties. For example, research into novel fluorescent sterol probes led to the synthesis of two new analogs from a 7-dehydrocholesterol (B119134) precursor: one with a 3'-keto group (probe 5) and another with a 3'-hydroxy group (probe 6). nih.gov

Biochemical and photophysical analysis revealed a stark difference in their utility. The analog with the 3'-hydroxy group (probe 6) proved to be unstable in solution and emitted in the UV range, limiting its application in live-cell imaging. nih.govacs.org In contrast, the analog with the 3'-keto group (probe 5) exhibited significantly improved photophysical properties, including a red-shifted emission into the visible spectrum and greater stability. nih.gov This demonstrates a clear structure-activity relationship: the substitution at the C3 position dramatically influences both the fluorescence characteristics and the chemical stability of the probe, determining its suitability for biochemical assays. nih.govacs.org

Fluorescent Sterol Probes Derived from this compound

The transformation of non-fluorescent sterols like this compound into fluorescent probes is a significant achievement in lipid research. The primary strategy involves chemical synthesis to extend the conjugated π-system within the steroid ring structure. The most well-known derivatives are dehydroergosterol (B162513) (DHE) and cholestatrienol (CTL), the latter being directly derivable from this compound through dehydrogenation and deacetylation. researchgate.netresearchgate.net The resulting three conjugated double bonds in the B ring give these polyene sterols their intrinsic, albeit weak, UV fluorescence. researchgate.net

These "P-sterols" are valued because they are structurally very similar to cholesterol, which minimizes alterations to their biological behavior. nih.gov However, their utility is hampered by low quantum yields and the need for UV excitation, which can be damaging to living cells. d-nb.info To overcome these limitations, novel intrinsically fluorescent analogs have been developed with improved properties. One such probe, synthesized from a cholesterol precursor, contains four conjugated double bonds in its ring system and a 3'-keto group, which results in superior fluorescence characteristics compared to traditional probes like DHE and CTL. nih.gov

Application in Cholesterol Trafficking and Distribution Studies (in vitro/cellular models)

Fluorescent sterol probes are indispensable tools for visualizing the movement and localization of cholesterol within living cells. nih.gov Because cholesterol itself is not fluorescent, analogs that mimic its behavior are used to study its complex transport pathways between organelles, a process critical for cellular homeostasis. researchgate.netnih.gov

These probes, such as cholestatrienol (CTL), can be inserted into cellular membranes or incorporated into lipoproteins to track their journey through the cell. researchgate.net Fluorescence microscopy, including high-resolution deconvolution microscopy, allows researchers to observe the distribution of these sterol analogs in various subcellular compartments. researchgate.netuwr.edu.pl This has been particularly valuable in studying lipid storage disorders, such as Niemann-Pick type C disease, where intracellular cholesterol transport is defective. researchgate.netuwr.edu.pl By comparing the trafficking of fluorescent probes in healthy cells versus disease-model cells, scientists can elucidate the molecular mechanisms underlying the pathology. uwr.edu.pl

The development of newer probes with red-shifted emission and improved photostability allows for more advanced imaging techniques, including 3D and time-lapse microscopy, providing dynamic insights into sterol transport with less phototoxicity to the cells under observation. nih.gov

Photophysical Properties of Fluorescent Analogues

The utility of a fluorescent sterol probe is defined by its photophysical properties, including its absorption (excitation) and emission wavelengths, fluorescence lifetime, and sensitivity to its environment. Cholestatrienol (CTL), an early fluorescent analog, exhibits fluorescence in the near-UV region of the spectrum. researchgate.net Its fluorescence emission maximum is typically observed between 380 and 420 nm. nih.govacs.org Spectroscopic studies of CTL and the related probe dehydroergosterol (DHE) show a relatively small Stokes shift and a short fluorescence lifetime of around 300 picoseconds in most isotropic solvents. nih.gov

In an effort to improve upon these characteristics, newer probes have been engineered. A recently developed analog, referred to as probe '5', features an extended conjugated system and a 3'-keto group. nih.govacs.org This modification results in vastly different and more favorable photophysical properties.

Key photophysical properties are summarized in the table below:

| Fluorescent Probe | Excitation Maximum (in membranes) | Emission Maximum (in membranes) | Key Advantages/Disadvantages |

|---|---|---|---|

| Cholestatrienol (CTL) | ~325 nm | ~380-420 nm nih.govacs.org | Structurally similar to cholesterol; Requires UV excitation, low quantum yield. d-nb.info |

| Probe '5' (3-keto, tetraene) | ~443 nm acs.org | ~520 nm acs.org | Red-shifted emission avoids UV damage; Suitable for conventional microscopes; High multiphoton absorption. nih.gov |

The emission of probe '5' is red-shifted by approximately 150 nm compared to CTL, placing it in the visible part of the spectrum. nih.gov This is a significant advantage as it allows for imaging on conventional microscopes and reduces the potential for cell damage caused by UV excitation. nih.gov

Computational Chemistry and Molecular Modeling of Sterol-Protein Interactions

Computational chemistry and molecular modeling provide powerful insights into how sterol derivatives interact with proteins and membranes at an atomic level. These techniques are particularly useful for validating whether a newly synthesized sterol analog behaves similarly to natural cholesterol, a critical requirement for a reliable research probe.

Molecular dynamics (MD) simulations are frequently employed to study the behavior of sterol analogs within a lipid bilayer. For example, MD simulations were used to assess the membrane properties of the novel fluorescent probe '5' (with a 3'-keto group). nih.govacs.org A key function of cholesterol is its ability to order the acyl chains of phospholipids (B1166683), thereby "condensing" the membrane. The simulations revealed that probe '5' was also able to effectively condense the fatty acyl chains of phospholipids in model membranes, confirming that it mimics this essential biophysical property of cholesterol. nih.govacs.org

These computational studies also help predict how the sterol orients itself within the membrane and its partitioning behavior between different lipid phases, such as liquid-ordered (Lo) and liquid-disordered (Ld) domains. acs.org By simulating these interactions, researchers can gain confidence that the fluorescent probe will report on the true biological environment and trafficking pathways of cholesterol, rather than exhibiting behavior that is an artifact of its own unique structure.

Table of Mentioned Compounds

| Common Name/Trivial Name | Systematic Name |

| This compound | (3β)-Cholesta-5,7-dien-3-ol, acetate nist.gov |

| 7-Dehydrocholesterol (7-DHC) | (3β)-Cholesta-5,7-dien-3-ol sigmaaldrich.com |

| Cholestatrienol (CTL) | (3β)-Cholesta-5,7,9(11)-trien-3-ol |

| 25-hydroxyvitamin D3 | (3β,5Z,7E)-9,10-Secocholesta-5,7,10(19)-triene-3,25-diol |

| Dehydroergosterol (DHE) | (3β,22E)-Ergosta-5,7,9(11),22-tetraen-3-ol |

| Cholesta-5,7-diene-3β,25-diol | (3β)-Cholesta-5,7-diene-3,25-diol researchgate.net |

Advanced Analytical Methodologies for the Study of Cholesta 5,7 Dien 3 Yl Acetate

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of Cholesta-5,7-dien-3-yl acetate (B1210297), offering deep insights into its molecular architecture and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of Cholesta-5,7-dien-3-yl acetate. Both ¹H and ¹³C NMR provide critical information about the carbon-hydrogen framework of the molecule.

In ¹H NMR spectroscopy, the chemical shifts of the protons provide information about their local electronic environment. For instance, the olefinic protons at positions 6 and 7 of the diene system typically appear in a distinct downfield region of the spectrum. The proton at the 3-position, being attached to the carbon bearing the acetate group, also shows a characteristic chemical shift. The numerous overlapping signals from the steroidal backbone and the side chain, particularly in the 1-2 ppm region, can make complete assignment challenging without advanced techniques like two-dimensional NMR (e.g., COSY).

¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom in the molecule. The carbons of the conjugated diene system (C-5, C-6, C-7, and C-8) and the carbonyl carbon of the acetate group have characteristic downfield shifts. Comparison of the ¹³C NMR data of this compound with that of related cholestane (B1235564) derivatives is a common practice for signal assignment. The chemical shifts are sensitive to stereochemistry, making NMR a powerful tool for confirming the configuration at various chiral centers.

Table 1: Representative NMR Data for this compound and Related Compounds

| Nucleus | This compound (Predicted) | Cholesteryl Acetate (Reference) |

| ¹H NMR | ||

| H-3 | ~4.5 ppm | ~4.6 ppm |

| H-6 | ~5.6 ppm | ~5.4 ppm |

| H-7 | ~5.4 ppm | - |

| Acetate CH₃ | ~2.0 ppm | ~2.0 ppm |

| ¹³C NMR | ||

| C-3 | ~73 ppm | ~74.0 ppm |

| C-5 | ~141 ppm | ~139.8 ppm |

| C-6 | ~119 ppm | ~122.6 ppm |

| C-7 | ~116 ppm | ~31.9 ppm |

| C-8 | ~135 ppm | ~31.9 ppm |

| C=O (Acetate) | ~170 ppm | ~170.5 ppm |

| CH₃ (Acetate) | ~21 ppm | ~21.4 ppm |

Note: The data presented is a compilation of typical and predicted values from various sources and may not represent a single definitive spectrum.

Mass Spectrometry (MS) for Identification and Metabolite Profiling

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of this compound. nist.gov In electron ionization (EI) mass spectrometry, the molecule is bombarded with electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (426.67 g/mol ). vulcanchem.com

The fragmentation pattern is a molecular fingerprint that aids in structural confirmation. Common fragmentation pathways for sterol acetates include the loss of the acetyl group and characteristic cleavages of the steroid nucleus and side chain. This fragmentation provides valuable structural information.

Furthermore, MS, particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a powerful tool for metabolite profiling. It can be used to identify and quantify this compound and its metabolites in biological samples, which is crucial for understanding its metabolic fate.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within a molecule. The conjugated diene system in this compound acts as a chromophore, absorbing UV light in a characteristic wavelength range. This absorption is a key feature that distinguishes it from non-conjugated sterols like cholesterol. The presence of the conjugated double bonds at positions 5 and 7 results in a UV absorption maximum (λmax) that is indicative of this specific structural feature. This technique is often used to monitor reactions involving the formation or modification of the diene system.

X-ray Crystallography for Absolute Structure Determination of Derivatives

While obtaining suitable crystals of this compound itself for X-ray crystallography can be challenging, this technique is invaluable for determining the absolute three-dimensional structure of its derivatives. By converting the compound into a crystalline derivative, X-ray diffraction analysis can provide precise information about bond lengths, bond angles, and the stereochemical configuration of all chiral centers. This method provides the most definitive structural proof.

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the isolation and purification of this compound from reaction mixtures or natural sources, as well as for its quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is a primary method for the analysis of complex mixtures containing this compound.

In GC, the volatile components of a sample are separated based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and detected. This allows for the identification and quantification of this compound even in trace amounts. The retention time in the gas chromatogram provides an initial identification, which is then confirmed by the mass spectrum. GC-MS is widely used in metabolomics studies to analyze sterol profiles in various biological matrices. japsonline.com

High-Performance Liquid Chromatography (HPLC) for Purity and Isolation

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis and purification of this compound. Its high resolution and sensitivity make it ideal for assessing the purity of synthetic batches and for isolating the compound from complex mixtures.

A particularly powerful HPLC technique for separating sterols with varying degrees of unsaturation is silver ion HPLC (Ag+-HPLC) . pnas.orgnih.gov This method utilizes a stationary phase, often a silica (B1680970) or an ion-exchange resin, impregnated with silver ions (Ag+). The silver ions exhibit a reversible interaction with the π-electrons of the double bonds in the sterol molecules. The strength of this interaction depends on the number and geometry of the double bonds, allowing for the separation of compounds that are otherwise difficult to resolve by conventional normal- or reversed-phase HPLC.

Given that this compound possesses a conjugated diene system, it will have a distinct retention behavior on a silver ion column compared to its precursors or potential byproducts, such as those with a single double bond or a non-conjugated diene system. This makes Ag+-HPLC an invaluable tool for ensuring the isomeric purity of the final product.

For preparative isolation, the conditions can be scaled up using larger dimension columns and fraction collectors to obtain highly pure this compound for further studies. The separated fractions can be analyzed by other techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm their identity. nih.gov

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Condition |

| Column | Silver Ion (Ag+) impregnated silica column (e.g., 250 x 4.6 mm) |

| Mobile Phase | Isocratic mixture of n-Hexane and a polar modifier (e.g., Isopropanol or Ethyl Acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 282 nm (due to the conjugated diene system) |

| Temperature | Ambient |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions involving this compound and for the preliminary screening of product mixtures. vulcanchem.com Its simplicity allows chemists to quickly assess the conversion of starting materials to products and identify the presence of any byproducts.

In the synthesis of this compound from its precursors, TLC can be used to track the disappearance of the starting material and the appearance of the product spot. By comparing the retention factor (Rf) values of the spots on the TLC plate with those of known standards, one can qualitatively assess the reaction's progress.

The choice of the mobile phase (eluent) is critical for achieving good separation. For non-polar compounds like sterol acetates, a mixture of a non-polar solvent like hexane (B92381) and a slightly more polar solvent like ethyl acetate is commonly used. wvu.edu The polarity of the solvent system can be adjusted to optimize the separation of the compounds of interest. Visualization of the spots on the TLC plate is typically achieved by staining with a universal reagent like phosphomolybdic acid or by using UV light if the compounds are UV-active, which is the case for this compound due to its conjugated diene system.

Table 2: Representative TLC Rf Values for this compound and Related Compounds

| Compound | Mobile Phase (Hexane:Ethyl Acetate) | Approximate Rf Value |

| Cholesterol Acetate | 9:1 | 0.55 |

| This compound | 9:1 | 0.45 |

| 7-Dehydrocholesterol (B119134) | 7:3 | 0.30 |

Note: Rf values are dependent on the specific conditions (plate type, temperature, chamber saturation) and should be considered as illustrative.

Advanced Imaging and Biophysical Techniques for Cellular Studies (e.g., Fluorescence Anisotropy, Differential Scanning Calorimetry for membrane models)

Understanding the interaction of this compound with cell membranes is crucial for elucidating its biological effects. Advanced biophysical techniques provide insights into how this molecule influences the structure and dynamics of lipid bilayers, which serve as models for cell membranes.

Fluorescence Anisotropy: This technique measures the rotational mobility of a fluorescent probe embedded within a lipid bilayer. The anisotropy value is sensitive to the local viscosity and order of the membrane environment. By incorporating a fluorescent probe into liposomes containing this compound, one can assess its effect on membrane fluidity. It is hypothesized that, similar to cholesterol, this compound would increase the packing and ordering of the lipid acyl chains, leading to an increase in fluorescence anisotropy. nih.gov This ordering effect is a hallmark of many sterols and is critical for the formation of lipid rafts. nih.gov

Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique used to study the phase transitions of lipids in model membranes. nih.gov The main phase transition of a phospholipid bilayer from a gel (ordered) state to a liquid-crystalline (disordered) state is characterized by a specific temperature (Tm) and enthalpy (ΔH). The introduction of sterols like cholesterol is known to broaden this phase transition and, at higher concentrations, even abolish it. nih.gov By studying the thermotropic behavior of liposomes containing varying concentrations of this compound, it is possible to determine its influence on membrane stability and organization. It is expected that this compound would modulate the phase transition of phospholipids (B1166683), providing information on its ability to induce an ordered lipid phase.

Table 3: Hypothetical Research Findings from Biophysical Studies of this compound in a DPPC Model Membrane

| Technique | Parameter Measured | Observation with increasing this compound concentration | Interpretation |

| Fluorescence Anisotropy | Steady-state anisotropy of a fluorescent probe (e.g., DPH) | Increase in anisotropy value | Increased membrane order and decreased fluidity |

| Differential Scanning Calorimetry | Main phase transition temperature (Tm) and enthalpy (ΔH) | Broadening of the phase transition peak and decrease in ΔH | Disruption of the cooperative melting of the lipid bilayer and induction of an intermediate "liquid-ordered" phase |

Future Research Directions and Unexplored Avenues in Cholesta 5,7 Dien 3 Yl Acetate Chemistry

Development of Novel Synthetic Strategies for Highly Functionalized Derivatives

The synthesis of cholesta-5,7-dien-3-yl acetate (B1210297) and its derivatives has traditionally involved the modification of naturally occurring sterols. ontosight.ai However, the demand for structurally diverse and highly functionalized analogues necessitates the development of more sophisticated and efficient synthetic methodologies.

Future efforts will likely focus on:

Catalytic Systems: Exploring novel catalysts to achieve regio- and stereoselective functionalization of the steroidal backbone. For instance, the use of methyltrioxorhenium (MTO) with the urea-hydrogen peroxide (UHP) adduct has shown promise in the oxidation of cholesta-5,7-dien-3-yl acetate, yielding various oxygenated steroids. nih.gov Further research into different catalyst systems could provide access to a wider array of derivatives with unique biological activities.

Flow Chemistry: Implementing continuous-flow synthesis techniques can offer improved control over reaction parameters, leading to higher yields, purity, and scalability. This approach has been successfully applied to the synthesis of other complex steroids and could be adapted for this compound derivatives. researchgate.net

Protecting Group Strategies: Devising more efficient strategies for the protection and deprotection of the 5,7-diene system is crucial for enabling selective modifications at other positions of the steroid nucleus. researchgate.net

A comparative analysis of current and potential synthetic methods is presented below:

| Method | Starting Material | Key Steps | Potential Advantages of Future Strategies |

| Current Methods | Cholesterol or 7-Dehydrocholesterol (B119134) | Oxidation, Dehydrogenation, Acetylation | --- |

| Future Strategies | Readily available sterol precursors | Catalytic C-H activation, Biocatalysis, Photoredox catalysis | Increased efficiency, atom economy, and access to novel chemical space. |

In-Depth Mechanistic Studies of Photochemical and Enzymatic Transformations

The conjugated diene system in this compound makes it susceptible to photochemical and enzymatic transformations. A thorough understanding of the mechanisms governing these reactions is essential for controlling the formation of specific products and for elucidating their biological significance.

Photochemical Transformations: The photochemistry of related sterols, such as cholesta-5,7,9(11)-trien-3β-ol, has been studied, revealing complex reaction pathways that include photoadditions and photoreductions. mdpi.com Future research on this compound should investigate:

The nature of the excited states involved and their reactivity.

The influence of the solvent and other environmental factors on the product distribution.

The potential for using light to synthesize novel, biologically active derivatives in a controlled manner.

Enzymatic Transformations: The metabolism of sterols is a complex process involving a cascade of enzymatic reactions. While the enzymatic conversion of related sterols has been investigated, the specific enzymes that act on this compound and the mechanisms of these transformations are not fully understood. nih.govreactome.org Future studies should aim to:

Identify and characterize the specific enzymes (e.g., from the cytochrome P450 superfamily) that metabolize this compound.

Elucidate the detailed reaction mechanisms, including the role of cofactors and the stereochemistry of the transformations.

Elucidation of Broader Biological Roles in Diverse Biological Systems

While some derivatives of this compound have been studied for their potential antioxidant, anti-inflammatory, and antimicrobial effects, the full scope of its biological activities remains to be explored. ontosight.ai Future research should investigate its role in a wider range of biological systems and disease models.

Key research questions include:

Does this compound or its metabolites interact with specific cellular receptors or signaling pathways?

What is its role in cholesterol metabolism and homeostasis in different cell types and organisms? ontosight.ai

Could it serve as a biomarker for certain diseases or metabolic conditions?

Exploration of New Research Tool Applications for Membrane Biology and Lipidomics

The structural similarity of this compound to cholesterol suggests its potential as a research tool to study the structure and function of cellular membranes. Its unique spectroscopic properties, or those of its fluorescently labeled derivatives, could be exploited for this purpose.

Future applications could include:

Fluorescent Probes: Synthesizing fluorescently tagged versions of this compound to visualize its distribution and dynamics within cellular membranes. This would provide insights into lipid rafts and other membrane microdomains.

Lipid-Protein Interactions: Using this compound analogues to probe the interactions between sterols and membrane proteins, which are crucial for many cellular processes.

Integration of Advanced Omics Technologies in Sterol Metabolism Studies

The field of "sterolomics," a subset of lipidomics and metabolomics, aims to provide a comprehensive and quantitative profile of all sterols and their metabolites in a biological system. nih.gov The integration of advanced omics technologies will be instrumental in unraveling the complex network of sterol metabolism in which this compound may play a part.

| Omics Technology | Application in Sterol Metabolism Research |

| Genomics | Identifying genes encoding enzymes involved in the synthesis and metabolism of this compound and its derivatives. |

| Transcriptomics | Studying the regulation of gene expression in response to varying levels of this compound or its metabolites. |

| Proteomics | Identifying and quantifying proteins that interact with or are regulated by this compound. |

| Metabolomics/Sterolomics | Profiling the complete set of sterols and their metabolites to understand the metabolic fate of this compound and its impact on overall sterol homeostasis. nih.govnih.gov |

By combining these powerful omics approaches, researchers can build a more holistic understanding of the role of this compound in health and disease, paving the way for new diagnostic and therapeutic strategies. frontiersin.orgresearchgate.net The growing capabilities of multi-omics datasets will be crucial in this endeavor. drugdiscoverynews.com

Q & A

Basic: What are the recommended analytical techniques for identifying Cholesta-5,7-dien-3-yl acetate in biological samples?

Answer:

this compound can be identified using gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) coupled with UV/Vis or mass spectrometry. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy is critical, particularly H and C NMR to resolve double-bond positions (C5 and C7) and the acetyl group at C3. Reference databases like NIST Chemistry WebBook should be consulted for spectral matching . In lipid-rich matrices, pre-purification via silica gel chromatography or solid-phase extraction is advised to reduce interference .

Basic: How is this compound synthesized in laboratory settings?

Answer:

A common synthesis route involves photolysis of cholesta-5,7-dien-3β-ol (7-dehydrocholesterol) under UV light (λ = 290–315 nm), followed by acetylation using acetic anhydride in anhydrous pyridine. The reaction progress is monitored via thin-layer chromatography (TLC), and the product is purified using column chromatography with hexane/ethyl acetate gradients. Purity is validated by melting point analysis and NMR .

Advanced: How can researchers resolve contradictions in reported bioactivity data of this compound across studies?

Answer:

Discrepancies often arise from variations in experimental conditions (e.g., solvent systems, concentrations) or impurities in the compound. To address this:

- Standardize protocols : Use high-purity (>98%) samples verified by HPLC .

- Control for stereoisomers : Ensure the 3β-acetate configuration is confirmed via circular dichroism (CD) spectroscopy .

- Replicate across models : Compare results in both in vitro (e.g., lipid bilayer assays) and in vivo systems (e.g., reptilian secretion studies) to assess context-dependent effects .

Advanced: What experimental challenges arise when studying this compound’s role in membrane dynamics?

Answer:

Key challenges include:

- Solubility limitations : The compound’s hydrophobicity requires solubilization in lipid carriers (e.g., cyclodextrins) or organic solvents, which may alter membrane behavior .

- Dynamic measurements : Use fluorescence anisotropy or electron paramagnetic resonance (EPR) to track real-time changes in membrane fluidity .

- Model system selection : Artificial lipid bilayers may not fully replicate native membranes; consider hybrid systems incorporating cholesterol-rich domains .

Basic: What is the ecological significance of this compound in reptilian secretions?

Answer:

In Blanus cinereus, this compound is a component of precloacal gland secretions, potentially acting as a pheromone for sexual or individual recognition. Its stability (compared to free cholesterol) may protect other lipids from oxidation, aided by co-occurring antioxidants like α-tocopherol. Sexual dimorphism in secretion composition suggests a role in reproductive behaviors .

Advanced: How can researchers optimize this compound’s use as a precursor in vitamin D3 synthesis?

Answer:

To enhance photoconversion efficiency:

- Tune UV exposure : Use monochromatic light (λ = 295 nm) to maximize the formation of previtamin D3 while minimizing side products like lumisterol .

- Solvent selection : Irradiate in ethanol or hexane to reduce radical-mediated degradation .

- Monitor intermediates : Employ time-resolved UV spectroscopy to track reaction kinetics and optimize yield .

Basic: What structural features distinguish this compound from related sterols?

Answer:

The compound is characterized by:

- Double bonds : At C5 and C7, critical for UV absorption and photochemical reactivity.

- Acetyl group : Esterification at C3 enhances stability compared to free alcohols (e.g., 7-dehydrocholesterol) .

- Stereochemistry : The 3β configuration is essential for biological activity, as α-isomers show reduced membrane integration .

Advanced: What methodological considerations are critical for studying this compound in lipid raft formation?

Answer:

- Isolation techniques : Use detergent-resistant membrane (DRM) fractionation followed by LC-MS/MS to quantify raft incorporation .

- Imaging : Confocal microscopy with fluorescent sterol analogs (e.g., BODIPY-cholesterol) can visualize raft dynamics, though acetate derivatives may require custom probes .

- Cross-validation : Compare results with genetic models (e.g., DHCR7 knockout cells) to assess dependency on endogenous sterol synthesis .

Basic: How is this compound quantified in metabolic studies?

Answer:

Quantification typically involves:

- Internal standards : Deuterated analogs (e.g., d7-cholesterol acetate) for GC-MS or LC-MS calibration .

- Extraction protocols : Folch or Bligh-Dyer methods to isolate lipids from biological matrices .

- Data normalization : Express concentrations relative to total protein or phospholipid content to account for tissue heterogeneity .

Advanced: What strategies mitigate oxidation artifacts in this compound experiments?

Answer:

- Antioxidant additives : Include butylated hydroxytoluene (BHT) or α-tocopherol in storage buffers .

- Inert atmospheres : Conduct manipulations under nitrogen or argon to prevent auto-oxidation .

- Stability assays : Pre-screen batches via accelerated aging tests (e.g., 40°C/75% RH) to establish shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.